molecular formula C10H16O3 B14616115 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate CAS No. 60575-43-1

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate

Cat. No.: B14616115
CAS No.: 60575-43-1
M. Wt: 184.23 g/mol
InChI Key: OEWDXSUINYCVFU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate is an organic compound belonging to the class of alpha-branched alpha,beta-unsaturated ketones. These compounds are characterized by a branch on the alpha carbon and an unsaturated ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as zinc chloride or ammonium acetate, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dimethyl-3-oxohex-4-en-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

60575-43-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2,5-dimethyl-3-oxohex-4-en-2-yl) acetate

InChI

InChI=1S/C10H16O3/c1-7(2)6-9(12)10(4,5)13-8(3)11/h6H,1-5H3

InChI Key

OEWDXSUINYCVFU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(C)(C)OC(=O)C)C

Origin of Product

United States

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